molecular formula C19H24N4O2 B14925615 2-Amino-4-(1-(sec-butyl)-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(1-(sec-butyl)-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B14925615
M. Wt: 340.4 g/mol
InChI Key: OCRCDVGALNMZHM-UHFFFAOYSA-N
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Description

2-AMINO-4-[1-(SEC-BUTYL)-1H-PYRAZOL-5-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound is notable for its potential pharmacological properties and its structural complexity, which makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-AMINO-4-[1-(SEC-BUTYL)-1H-PYRAZOL-5-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multicomponent reactions (MCRs). One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms. Industrial production methods often involve similar multicomponent reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups within the molecule.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.

Scientific Research Applications

2-AMINO-4-[1-(SEC-BUTYL)-1H-PYRAZOL-5-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its pharmacological activity may be attributed to its ability to interact with enzymes or receptors involved in biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Compared to other similar compounds, 2-AMINO-4-[1-(SEC-BUTYL)-1H-PYRAZOL-5-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is unique due to its specific structural features and functional groups. Similar compounds include other 2-amino-4H-chromene derivatives, which also exhibit interesting pharmacological properties . the presence of the sec-butyl and pyrazolyl groups in this compound provides it with distinct chemical and biological characteristics.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-amino-4-(2-butan-2-ylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H24N4O2/c1-5-11(2)23-13(6-7-22-23)16-12(10-20)18(21)25-15-9-19(3,4)8-14(24)17(15)16/h6-7,11,16H,5,8-9,21H2,1-4H3

InChI Key

OCRCDVGALNMZHM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Origin of Product

United States

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